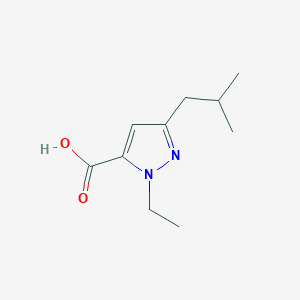

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid

Descripción

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (CAS RN: 1015845-75-6) is a pyrazole derivative characterized by a carboxylic acid group at the 5-position of the heterocyclic ring, with ethyl and isobutyl substituents at the 1- and 3-positions, respectively. Its molecular formula is C₁₀H₁₆N₂O₂, with an average molecular mass of 196.25 g/mol and a monoisotopic mass of 196.121178 g/mol .

Propiedades

IUPAC Name |

2-ethyl-5-(2-methylpropyl)pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-4-12-9(10(13)14)6-8(11-12)5-7(2)3/h6-7H,4-5H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZGHINKQRGJIHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC(=N1)CC(C)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646602 | |

| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015845-75-6 | |

| Record name | 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Alkylation of Pyrazole Derivatives

This method involves the alkylation of pyrazole derivatives with appropriate alkylating agents. The process typically includes the following steps:

Starting Material : 3-Isobutylpyrazole-5-carboxylic acid or its ester form.

Reagents : Ethyl halides (e.g., ethyl bromide) and a base (e.g., sodium hydride or sodium ethoxide) are commonly used.

Reaction Conditions : The reaction is generally carried out in an organic solvent like ethanol or dimethylformamide (DMF) under reflux conditions.

Yield and Purity : The yield can vary significantly based on the reaction conditions, with reported yields ranging from 50% to 75%. Purification often requires distillation or chromatography to isolate the desired product from isomers.

Direct Synthesis from Dicarbonyl Compounds

Another efficient method involves using dicarbonyl compounds as starting materials. This approach is characterized by:

Starting Material : 2,4-Diketocarboxylic acid esters.

Reagents : N-Alkylhydrazines, which react with the diketones to form hydrazones that subsequently cyclize to form the pyrazole ring.

Reaction Conditions : The reaction is typically conducted in a polar solvent (e.g., ethanol) at elevated temperatures.

Yield and Purity : This method has been reported to provide higher yields (up to 85%) and can sometimes lead to cleaner reactions with fewer by-products.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a modern technique for synthesizing pyrazole derivatives, including 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid. Key features include:

Advantages : This method reduces reaction times significantly and improves yields due to better energy transfer.

Procedure : Typically involves mixing the starting materials with a solvent in a microwave reactor, allowing for rapid heating and reaction completion.

Summary of Preparation Methods

| Method | Starting Material | Yield (%) | Advantages |

|---|---|---|---|

| Alkylation | 3-Isobutylpyrazole derivatives | 50 - 75 | Simple setup, widely applicable |

| Direct synthesis from diketones | 2,4-Diketocarboxylic acid esters | Up to 85 | Higher yields, cleaner reactions |

| Microwave-assisted synthesis | Various pyrazole precursors | Varies | Faster reactions, improved yields |

Recent studies have highlighted the efficiency of different preparation methods for synthesizing this compound. For instance, research indicates that using dicarbonyl compounds significantly enhances yield and reduces the formation of undesired isomers compared to traditional alkylation methods. Furthermore, microwave-assisted techniques have shown promise in accelerating reaction times while maintaining high purity levels.

Análisis De Reacciones Químicas

Types of Reactions: 1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazole derivatives.

Substitution: The ethyl and 2-methylpropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Halogenating agents, alkylating agents, or acylating agents under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction may produce dihydropyrazole compounds.

Aplicaciones Científicas De Investigación

1-Ethyl-3-(2-methylpropyl)-1H-pyrazole-5-carboxylic acid has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored as a potential drug candidate or pharmacophore in the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mecanismo De Acción

The mechanism of action of 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparación Con Compuestos Similares

Substituent Variations in Alkyl-Substituted Pyrazole Carboxylic Acids

Key structural analogs include:

Key Observations :

- Steric and Lipophilic Effects : The isobutyl group in the target compound introduces greater steric bulk and lipophilicity compared to methyl or ethyl substituents. This may enhance membrane permeability in biological systems but reduce solubility in polar solvents .

- Positional Isomerism: The ethyl and methyl analogs (e.g., 1-ethyl-3-methyl vs.

Carboxylic Acid vs. Ester Derivatives

Ethyl 1-methyl-3-propyl-1H-pyrazole-5-carboxylate (CAS RN: 133261-07-1) shares the same molecular formula (C₁₀H₁₆N₂O₂ ) as the target compound but replaces the carboxylic acid with an ester group. This modification reduces polarity and hydrogen-bonding capacity, making the ester more suitable for applications requiring increased bioavailability or synthetic intermediates .

Aromatic vs. Aliphatic Substituents

2-Ethyl-5-phenyl-2H-pyrazole-3-carboxylic acid (CAS RN: Not specified) features a phenyl group instead of isobutyl, resulting in a higher molecular weight (216.24 g/mol) and rigidity due to aromatic π-π interactions. Such compounds are often explored for enhanced target selectivity in drug design .

Implications for Research and Development

- Biological Activity : Pyrazole derivatives are frequently investigated for antimicrobial, anti-inflammatory, and enzyme inhibitory properties. Substituent bulk and polarity directly influence interactions with biological targets, as seen in studies on Lp-PLA2 inhibitors and kinase modulators .

- Synthetic Utility: The discontinuation of commercial supplies for some analogs (e.g., CymitQuimica’s discontinuation notice) underscores challenges in large-scale synthesis, possibly due to complex purification steps or regulatory constraints .

Actividad Biológica

1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid (EIBPCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

EIBPCA has the molecular formula C10H16N2O2 and a molecular weight of approximately 196.25 g/mol. The compound features a pyrazole ring, which is integral to its biological activity. The structure includes an ethyl group and an isobutyl group, along with a carboxylic acid functional group at the 5-position of the pyrazole ring. This unique configuration contributes to its reactivity and interaction with biological targets.

Biological Activities

EIBPCA exhibits a range of biological activities, including:

- Anti-inflammatory Properties : Research indicates that EIBPCA may act as an anti-inflammatory agent. Its ability to modulate various biological pathways suggests potential therapeutic applications in inflammatory diseases.

- Antimicrobial Activity : Studies have shown that EIBPCA possesses antimicrobial properties, making it a candidate for further investigation in treating infections.

- Anticancer Potential : Preliminary investigations suggest that EIBPCA could inhibit cancer cell proliferation, although more research is needed to fully understand its mechanisms in this context .

The mechanism of action of EIBPCA involves interactions with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological macromolecules, while the pyrazole ring may participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Study on Anti-inflammatory Effects

A study evaluated the efficacy of EIBPCA in reducing inflammation in vitro. The results indicated that EIBPCA significantly inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound's IC50 value for cytokine inhibition was determined to be 12 µM, suggesting a potent anti-inflammatory effect compared to control groups.

Antimicrobial Activity Assessment

In another study assessing antimicrobial activity, EIBPCA was tested against several bacterial strains. The minimum inhibitory concentration (MIC) values were found to be as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These results indicate that EIBPCA exhibits moderate antimicrobial activity against these pathogens.

Applications in Research and Industry

EIBPCA has diverse applications across various fields:

Q & A

Q. What are the standard synthetic routes for 1-Ethyl-3-isobutyl-1H-pyrazole-5-carboxylic acid?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-ketoesters (e.g., ethyl acetoacetate) with hydrazine derivatives in the presence of catalysts like DMF-DMA (dimethylformamide dimethyl acetal) to form the pyrazole core . Substituents like ethyl and isobutyl groups are introduced via alkylation or nucleophilic substitution. For example, ethylation can be achieved using bromoethane under basic conditions. Purification often employs column chromatography (e.g., silica gel with cyclohexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic and analytical methods are used to characterize this compound?

Methodological Answer: Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm structure, substituent positions, and purity (e.g., δ ~7.8 ppm for pyrazole protons, δ ~162 ppm for carbonyl carbons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~2140 cm (azide groups if present) .

- Elemental Analysis : To confirm purity and stoichiometry .

Q. How can solubility and stability be experimentally determined for formulation in biological assays?

Methodological Answer:

- Solubility : Test in solvents (DMSO, water, ethanol) using UV-Vis spectroscopy or HPLC to quantify dissolved compound. Adjust pH or use co-solvents if needed .

- Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure. Monitor via HPLC or TLC for decomposition products (e.g., hydrolysis of the ester group) .

Advanced Research Questions

Q. How can structural discrepancies between computational models and experimental data (e.g., crystallography) be resolved?

Methodological Answer:

- Refine computational models using software like SHELX for crystallographic data. Adjust force fields in molecular dynamics simulations to match experimental bond lengths/angles .

- Cross-validate with multiple techniques (e.g., X-ray diffraction, NMR NOE effects) to resolve ambiguities in substituent orientation .

Q. What are best practices for crystallographic analysis of pyrazole derivatives using SHELX?

Methodological Answer:

- Use SHELXL for refinement: Input .hkl files from diffraction data, define unit cell parameters, and iteratively adjust atomic positions and thermal parameters.

- Validate with R-factors ( for high-resolution data). For twinned crystals, employ twin-law refinement in SHELXL .

- Cross-check hydrogen bonding networks and π-π interactions using CCDC databases .

Q. How to design structure-activity relationship (SAR) studies for evaluating bioactivity?

Methodological Answer:

- Vary substituents : Synthesize analogs with modified alkyl groups (e.g., replacing isobutyl with propyl) to assess steric/electronic effects.

- Assay selection : Test inhibition of target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) or receptor binding via fluorescence polarization .

- Data analysis : Use IC values and molecular docking (e.g., AutoDock Vina) to correlate substituent properties with activity .

Q. What computational methods are suitable for predicting electronic properties and reactivity?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to compute HOMO/LUMO energies, electrostatic potential maps, and Fukui indices for nucleophilic/electrophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in biological environments (e.g., GROMACS with CHARMM force fields) .

- ADMET Prediction : Tools like SwissADME to forecast bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.